1-Iodo-2-methyl-2-propoxypropane

Description

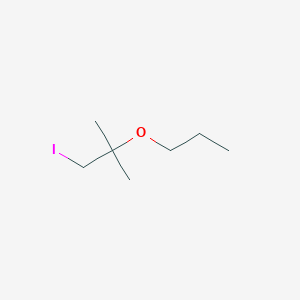

1-Iodo-2-methyl-2-propoxypropane is a branched iodoalkane featuring a propoxy group and methyl substituents. The iodine atom acts as a strong leaving group, making it reactive in nucleophilic substitutions. The propoxy group may enhance solubility in polar solvents compared to non-functionalized iodoalkanes.

Properties

Molecular Formula |

C7H15IO |

|---|---|

Molecular Weight |

242.10 g/mol |

IUPAC Name |

1-iodo-2-methyl-2-propoxypropane |

InChI |

InChI=1S/C7H15IO/c1-4-5-9-7(2,3)6-8/h4-6H2,1-3H3 |

InChI Key |

ZQRJYPBCHSELRH-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(C)(C)CI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Iodo-2-methyl-2-propoxypropane can be synthesized through several methods. One common approach involves the reaction of 2-methyl-2-propoxypropanol with iodine in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation and crystallization to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-Iodo-2-methyl-2-propoxypropane undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding alcohols or reduced to form hydrocarbons

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Reduction: Lithium aluminum hydride (LiAlH4) in ether

Major Products Formed

Substitution: 2-Methyl-2-propoxypropanol, 2-Methyl-2-propoxypropylamine.

Elimination: 2-Methylpropene.

Oxidation: 2-Methyl-2-propoxypropanol.

Reduction: 2-Methylpropane

Scientific Research Applications

1-Iodo-2-methyl-2-propoxypropane has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Iodo-2-methyl-2-propoxypropane involves its reactivity with various nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates substitution and elimination reactions. The propoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key physical properties of structurally related iodoalkanes, inferred from available

| Compound Name | Apparent Property 1* (Value, Conditions) | Apparent Property 2* (Value, Conditions) |

|---|---|---|

| 1-Iodo-2-methylpropane | 6.47 (20) | 1.89 (20, B) |

| 2-Iodo-2-methylpropane | 6.65 (10) | - |

| 1-Iodopropane | 7.07 (20) | 2.03 |

| 1-Iodo-2,2-dimethylpropane | Not reported | - |

| 1-Iodopentane | 5.78 (20) | 1.90 (20, B) |

*Based on , these values likely represent refractive index (Property 1) and density (Property 2, in g/cm³). Conditions (e.g., temperature in °C) are noted in parentheses.

Key Observations :

- Branching Effects : 2-Iodo-2-methylpropane (tertiary iodide) has a higher refractive index (6.65 at 10°C) than 1-Iodo-2-methylpropane (6.47 at 20°C), suggesting branching increases refractive index .

- Chain Length : Longer chains (e.g., 1-iodopentane) exhibit lower refractive indices compared to shorter analogs (e.g., 1-iodopropane) due to reduced electron density .

- Functional Groups: The propoxy group in 1-Iodo-2-methyl-2-propoxypropane likely increases polarity and boiling point compared to non-oxygenated iodoalkanes like 1-iodopropane.

Reactivity and Stability

- Leaving Group Efficiency: Iodine’s superior leaving-group ability compared to chlorine (e.g., in 1-Chloro-2-methyl-2-propanol) makes this compound more reactive in SN2 reactions .

- Steric Effects : Branched analogs like 1-Iodo-2,2-dimethylpropane (neopentyl iodide) exhibit reduced reactivity in substitution reactions due to steric hindrance . The methyl and propoxy groups in the target compound may similarly slow reactions compared to linear iodoalkanes.

Biological Activity

1-Iodo-2-methyl-2-propoxypropane, also known as isobutyl iodide, is an organic compound with a molecular formula of . Its unique structural features and reactivity make it a subject of interest in medicinal chemistry and organic synthesis. This article explores its biological activity, including its potential therapeutic applications and reactivity in biochemical contexts.

Chemical Structure and Properties

The compound features a branched structure with an iodine atom attached to a carbon that also carries a propoxy group. The presence of the iodine atom contributes to its reactivity, particularly in nucleophilic substitution reactions. The following table summarizes key properties:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 202.05 g/mol |

| IUPAC Name | This compound |

| Appearance | Colorless liquid |

Biological Activity

Research indicates that this compound may exhibit various biological activities, particularly in the realms of medicinal chemistry and synthetic biology.

The iodine atom in this compound makes it susceptible to nucleophilic attack, leading to the cleavage of the C-I bond. This reaction can yield alcohols or ethers when reacted with hydroxide ions or alkoxides. Additionally, under certain conditions, elimination reactions can occur, producing alkenes. Such reactions are critical for understanding how this compound can be utilized in synthetic pathways and its potential interactions with biological systems.

Case Studies

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 1-Iodo-2-methylpropane | Iodinated Alkane | Lacks propoxy group; simpler structure |

| Isobutyl iodide | Iodinated Alkane | Identical structure; often used interchangeably |

| 2-Methylpropyl iodide | Iodinated Alkane | Different branching; distinct reactivity |

| Propyl iodide | Iodinated Alkane | Linear structure; less steric hindrance |

This comparison highlights how the unique propoxy group in this compound influences its reactivity and potential applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.